molecular formula C34H40N4 B075393 Tetrakis[p-(dimethylamino)phenyl]ethylene CAS No. 1261-86-5

Tetrakis[p-(dimethylamino)phenyl]ethylene

Cat. No.: B075393
CAS No.: 1261-86-5
M. Wt: 504.7 g/mol
InChI Key: PJZWENDBSVLVEB-UHFFFAOYSA-N
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Description

Tetrakis[p-(dimethylamino)phenyl]ethylene: is an organic compound known for its unique structure and properties It is characterized by the presence of four p-(dimethylamino)phenyl groups attached to an ethylene core

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis[p-(dimethylamino)phenyl]ethylene can be synthesized through several methods. One common approach involves the reaction of p-(dimethylamino)benzaldehyde with a suitable reagent to form the corresponding intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Tetrakis[p-(dimethylamino)phenyl]ethylene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where the dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Tetrakis[p-(dimethylamino)phenyl]ethylene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tetrakis[p-(dimethylamino)phenyl]ethylene involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Tetrakis(triphenylphosphine)palladium: This compound is similar in that it also has a tetrakis structure but with triphenylphosphine groups instead of p-(dimethylamino)phenyl groups.

    Tetrakis(4-carboxyphenyl)porphyrin: Another similar compound with a tetrakis structure, but with carboxyphenyl groups.

Uniqueness: Tetrakis[p-(dimethylamino)phenyl]ethylene is unique due to the presence of dimethylamino groups, which impart specific electronic and steric properties to the molecule

Properties

IUPAC Name

N,N-dimethyl-4-[1,2,2-tris[4-(dimethylamino)phenyl]ethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N4/c1-35(2)29-17-9-25(10-18-29)33(26-11-19-30(20-12-26)36(3)4)34(27-13-21-31(22-14-27)37(5)6)28-15-23-32(24-16-28)38(7)8/h9-24H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZWENDBSVLVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061642
Record name Benzenamine, 4,4',4'',4'''-(1,2-ethenediylidene)tetrakis[N,N-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261-86-5
Record name 4,4′,4′′,4′′′-(1,2-Ethenediylidene)tetrakis[N,N-dimethylbenzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4',4'',4'''-(1,2-ethenediylidene)tetrakis(N,N-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrakis[p-(dimethylamino)phenyl]ethylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64825
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Record name Benzenamine, 4,4',4'',4'''-(1,2-ethenediylidene)tetrakis[N,N-dimethyl-
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Record name Benzenamine, 4,4',4'',4'''-(1,2-ethenediylidene)tetrakis[N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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